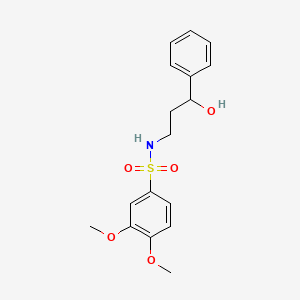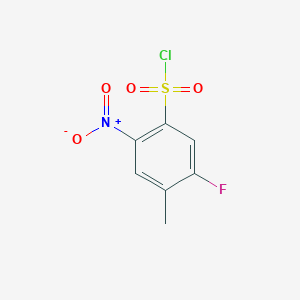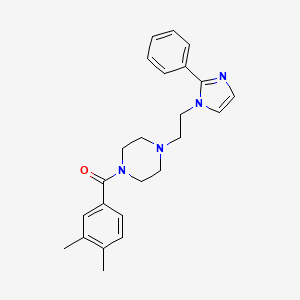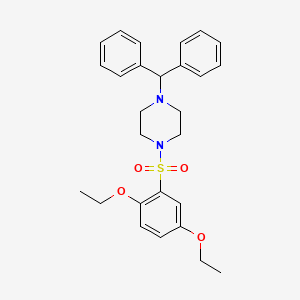
N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide” is a compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It’s related to “N-(3-Hydroxy-3-phenylpropyl)formamide”, which has a molecular formula of C10H13NO2 and a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .Molecular Structure Analysis
The molecule contains multiple bonds, aromatic bonds, and a secondary amide . The molecular structure of a similar compound, “N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide”, has been confirmed to match its structure .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide” are not available, similar compounds like “Dimethylaminopropylamine” undergo reactions such as the Michael reaction with acrylonitrile to produce dimethylaminopropionitrile .科学的研究の応用
Photosensitive Protecting Groups in Synthetic Chemistry
Research on photosensitive protecting groups, including compounds like 2-nitrobenzyl and 3,5-dimethoxybenzyl, demonstrates significant promise for future applications in synthetic chemistry. These groups are instrumental in the controlled release of active molecules under specific conditions, such as light exposure, which could be relevant for drug delivery systems and the development of light-responsive materials (Amit, Zehavi, & Patchornik, 1974).
Brominated Flame Retardants and Environmental Occurrence
The study of novel brominated flame retardants (NBFRs) in various environments underscores the importance of research on synthetic compounds' environmental fate and toxicity. This area of study, focusing on compounds like EH-TBB and BEH-TEBP, may provide insights into assessing and mitigating the environmental impact of related sulfonamide compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Methods for Antioxidant Activity
Understanding antioxidant activity and the analytical methods used for its determination, such as the ORAC and FRAP assays, is crucial in evaluating potential health benefits and therapeutic applications of chemical compounds. This knowledge base contributes to developing new antioxidants for food, pharmaceutical, and cosmetic industries (Munteanu & Apetrei, 2021).
Parabens in Aquatic Environments
The occurrence, fate, and behavior of parabens, a class of compounds used as preservatives and known for their weak endocrine-disrupting properties, highlight the significance of studying similar compounds' environmental presence and impact. Research in this area can inform the development of safer and more environmentally friendly chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Oxidation Processes for Acetaminophen Degradation
The exploration of advanced oxidation processes (AOPs) for the degradation of pharmaceuticals, such as acetaminophen, and their by-products in water treatment underscores the growing need for research into chemical degradation pathways and environmental detoxification methods. This area could be relevant for understanding the degradation and neutralization of complex sulfonamide compounds in environmental settings (Qutob, Hussein, Alamry, & Rafatullah, 2022).
特性
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-22-16-9-8-14(12-17(16)23-2)24(20,21)18-11-10-15(19)13-6-4-3-5-7-13/h3-9,12,15,18-19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLDGUJTEUYYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2602284.png)
![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2602290.png)
![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)

![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)
![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)
![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)
